B1192154 ARRY-382

ARRY-382

Número de catálogo: B1192154
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R;  cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor this compound binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.

Aplicaciones Científicas De Investigación

ARRY-382 as a Selective Inhibitor of CSF1R

This compound (PF-07265804) is primarily recognized as a selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). Its combination with pembrolizumab, an immune checkpoint inhibitor, has been evaluated for safety and efficacy in patients with advanced solid tumors. This combination therapy showed a manageable safety profile and limited clinical benefit in this patient group (Johnson et al., 2022).

Clinical Trials and Efficacy

Clinical trials have demonstrated the potential of this compound in treating various cancers. A phase 1b/2 study explored its effectiveness combined with pembrolizumab for advanced solid tumors. The study aimed to determine the maximum tolerated dose and evaluate the combination's activity in select indications (Harb et al., 2017).

Role in Tumor Microenvironment

This compound's role in the tumor microenvironment is significant. Its ability to inhibit CSF1R is thought to affect the recruitment and differentiation of tumor-associated macrophages and osteoclasts. These are critical in promoting disease progression through various mechanisms such as suppressing anti-tumor immune response and promoting angiogenesis (Bendell et al., 2013).

Investigational Use in Cardiomyopathy

ARRY-371797 (PF-07265803), a related compound, has been investigated in patients with dilated cardiomyopathy caused by a faulty LMNA gene. This study observed improvements in functional capacity, heart function, and quality of life in patients treated with ARRY-371797 (Macrae et al., 2023).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic modeling was utilized to inform formulation and clinical development of ARRY-403, a glucokinase activator for diabetes treatment. This modeling approach integrated physicochemical properties, in vitro experiments, and clinical results to guide formulation development and clinical study design (Chung et al., 2015).

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ARRY382;  ARRY 382;  ARRY-382.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.